![molecular formula C10H5ClN4O4 B14497473 8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione CAS No. 63614-48-2](/img/structure/B14497473.png)
8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a benzo[g]pteridine core. Its chemical properties make it a valuable subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds under mild conditions . The reaction conditions often require low temperatures and highly basic environments to ensure the successful addition of the chloro group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reagent addition. The use of column chromatography and high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反应分析
Types of Reactions
8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while substitution of the chloro group can yield a variety of derivatives with different functional groups.
科学研究应用
8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione exerts its effects involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
8-Chloro-2,3,5,6-tetrahydro-3,6-dimethyl-pyrrolo[1,2,3-de]-1,2,4-benzothiadiazine-1,1-dioxide: Exhibits higher activity as a positive modulator of the AMPA receptor.
8-Chloro-11-oxo-10,11-dihydro-5H-debenzo-1,4-diazepine: An intermediate of clozapine, used in pharmaceutical applications.
Uniqueness
What sets 8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione apart from similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
63614-48-2 |
|---|---|
分子式 |
C10H5ClN4O4 |
分子量 |
280.62 g/mol |
IUPAC 名称 |
8-chloro-5,10-dioxido-1H-benzo[g]pteridine-5,10-diium-2,4-dione |
InChI |
InChI=1S/C10H5ClN4O4/c11-4-1-2-5-6(3-4)15(19)8-7(14(5)18)9(16)13-10(17)12-8/h1-3H,(H2,12,13,16,17) |
InChI 键 |
KRCYXONSAAEMCH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)[N+](=C3C(=[N+]2[O-])C(=O)NC(=O)N3)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



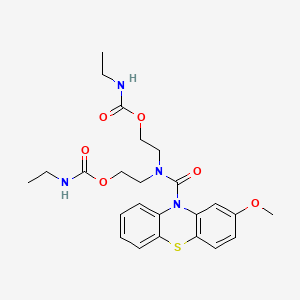
![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)
![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
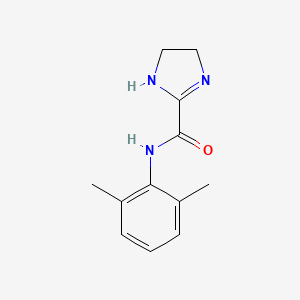
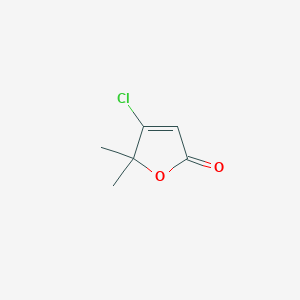

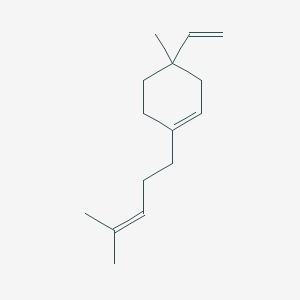

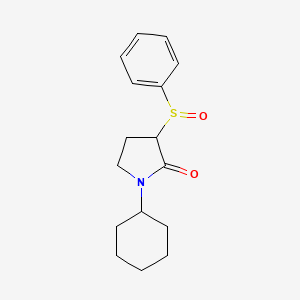
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
